Cas no 2138355-49-2 (ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate)

Ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate is a specialized ester compound featuring a keto-functionalized heptanoate backbone with a 3-methylbutanoyl substituent at the 2-position. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of complex molecules. The presence of both keto and ester functionalities allows for versatile transformations, including nucleophilic additions or reductions, while the branched alkyl group may influence steric and electronic properties. Its well-defined molecular architecture makes it valuable for fine chemical and pharmaceutical research, where precise control over reaction pathways is required. The compound is typically handled under standard laboratory conditions, ensuring stability and reproducibility in synthetic workflows.
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate structure
2138355-49-2 structure
Product name:ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate
CAS No:2138355-49-2
MF:C14H24O4
Molecular Weight:256.337965011597
CID:6454650
PubChem ID:165473923

ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate
    • EN300-1105070
    • 2138355-49-2
    • インチ: 1S/C14H24O4/c1-5-7-11(15)9-12(14(17)18-6-2)13(16)8-10(3)4/h10,12H,5-9H2,1-4H3
    • InChIKey: JZRVEKACBZVECX-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)C)C(C(=O)OCC)CC(CCC)=O

計算された属性

  • 精确分子量: 256.16745924g/mol
  • 同位素质量: 256.16745924g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 10
  • 複雑さ: 294
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 60.4Ų

ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1105070-1.0g
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate
2138355-49-2
1g
$1286.0 2023-06-10
Enamine
EN300-1105070-2.5g
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate
2138355-49-2 95%
2.5g
$2520.0 2023-10-27
Enamine
EN300-1105070-10.0g
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate
2138355-49-2
10g
$5528.0 2023-06-10
Enamine
EN300-1105070-0.05g
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate
2138355-49-2 95%
0.05g
$1080.0 2023-10-27
Enamine
EN300-1105070-5.0g
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate
2138355-49-2
5g
$3728.0 2023-06-10
Enamine
EN300-1105070-10g
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate
2138355-49-2 95%
10g
$5528.0 2023-10-27
Enamine
EN300-1105070-0.1g
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate
2138355-49-2 95%
0.1g
$1131.0 2023-10-27
Enamine
EN300-1105070-0.25g
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate
2138355-49-2 95%
0.25g
$1183.0 2023-10-27
Enamine
EN300-1105070-0.5g
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate
2138355-49-2 95%
0.5g
$1234.0 2023-10-27
Enamine
EN300-1105070-5g
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate
2138355-49-2 95%
5g
$3728.0 2023-10-27

ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate 関連文献

ethyl 2-(3-methylbutanoyl)-4-oxoheptanoateに関する追加情報

Ethyl 2-(3-Methylbutanoyl)-4-Oxoheptanoate (CAS No. 2138355-49-2): A Comprehensive Overview

Ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate (CAS No. 2138355-49-2) is a complex organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and medicinal chemistry. This compound is characterized by its unique structure, which includes an ester group, a ketone group, and a branched alkyl chain. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.

The structure of ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate can be represented as follows: C13H22O4. The compound features a seven-carbon chain with an ester group at the second carbon and a ketone group at the fourth carbon. Additionally, there is a branched methyl group attached to the third carbon of the heptanoyl moiety. This structural complexity contributes to its diverse reactivity and potential biological activities.

In recent years, research on ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate has focused on its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory properties, making it a promising candidate for the development of new drugs to treat inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Beyond its anti-inflammatory properties, ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate has also been investigated for its antimicrobial activity. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study, published in the Journal of Antibiotics, highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell death. These findings suggest that ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate could be developed into novel antibiotics to combat multidrug-resistant bacterial infections.

The synthesis of ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate involves several steps and requires careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of ethyl 4-oxoheptanoate with 3-methylbutyric acid in the presence of a suitable catalyst. This reaction typically proceeds via a Claisen condensation mechanism, followed by esterification to form the final product. The choice of catalyst and reaction conditions can significantly impact the yield and purity of ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate.

In terms of pharmacokinetics, studies have shown that ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. When administered orally or intravenously, the compound is rapidly absorbed into the bloodstream and distributed throughout various tissues. Its metabolic stability and low toxicity profile make it an attractive candidate for further preclinical and clinical evaluation.

The clinical potential of ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate is currently being explored through various preclinical studies and early-stage clinical trials. Preliminary results from these trials have been promising, with the compound demonstrating efficacy in reducing inflammation and combating bacterial infections without significant adverse effects. However, further research is needed to fully understand its safety and efficacy profiles before it can be approved for widespread use.

In conclusion, Ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate (CAS No. 2138355-49-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure and biological activities make it a valuable candidate for further investigation into anti-inflammatory and antimicrobial therapies. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited